4-Chloro-2-methylbut-2-enoic acid

Description

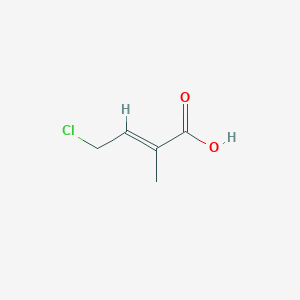

(2E)-4-Chloro-2-methylbut-2-enoic acid is a chlorinated α,β-unsaturated carboxylic acid characterized by a trans-configuration (E) of the double bond between C2 and C3. The compound features a chlorine substituent at position 4 and a methyl group at position 2 (Figure 1). This structural arrangement imparts unique reactivity, particularly in electrophilic addition and conjugate base stabilization.

Properties

CAS No. |

56905-13-6 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

4-chloro-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8) |

InChI Key |

ZDSZDMJETWINGZ-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C\CCl)/C(=O)O |

Canonical SMILES |

CC(=CCCl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-chloro-2-methylbut-2-enoic acid typically involves the chlorination of 2-methylbut-2-enoic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of (2E)-4-chloro-2-methylbut-2-enoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (2E)-4-chloro-2-methylbut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted alkenes or other derivatives.

Scientific Research Applications

Chemistry

(2E)-4-chloro-2-methylbut-2-enoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Common Reactions:

- Oxidation: Can yield ketones or aldehydes using reagents like potassium permanganate (KMnO₄).

- Reduction: Forms alcohols when treated with lithium aluminum hydride (LiAlH₄).

- Substitution: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential interactions with biomolecules and its effects on various biological systems.

Key Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents.

- Anticancer Activity: Investigations have shown that it may inhibit cancer cell proliferation through specific biochemical pathways.

- Herbicidal Activity: Its ability to disrupt metabolic processes in plants makes it a candidate for herbicide development .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of (2E)-4-chloro-2-methylbut-2-enoic acid against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Herbicidal Potential

In agricultural research, the compound was tested for herbicidal activity against common weeds. Results indicated that it effectively inhibited specific enzyme pathways related to amino acid biosynthesis in plants, highlighting its applicability as an environmentally friendly herbicide.

Mechanism of Action

The mechanism by which (2E)-4-chloro-2-methylbut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

Chlorinated Derivatives

- 4-Chlorobut-2-enoyl Chloride (CAS 24806-06-2): Molecular Formula: C₄H₄Cl₂O Molecular Weight: 138.98 g/mol Key Features: Acyl chloride functionality enhances electrophilicity, making it reactive in nucleophilic substitutions. Used in synthetic organic chemistry for peptide coupling and polymer synthesis .

- (2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride: Molecular Formula: C₆H₁₁Cl₂NO Molecular Weight: 184.06 g/mol Key Features: The dimethylamino group introduces basicity, while the chloride enhances solubility in polar solvents. Applications include pharmaceutical intermediates .

Oxygenated Derivatives

- (E)-4-Hydroxybut-2-enoic Acid (CAS 35504-85-9): Molecular Formula: C₁₀H₇FO₃ (Note: Discrepancy in formula vs. name; possible typo in evidence) Molecular Weight: 194.16 g/mol Key Features: Hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

- (E)-4-Methoxy-4-oxobut-2-enoic Acid (CAS 2756-87-8): Molecular Formula: C₅H₆O₄ Molecular Weight: 130.10 g/mol (calculated) Key Features: Methoxy and oxo groups stabilize the enolate form, facilitating use in asymmetric catalysis .

Amino-Substituted Analogs

- (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid (CAS 6314-45-0): Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol Key Features: Isopropylamino and oxo groups create a zwitterionic structure, impacting solubility and bioavailability. Potential applications in prodrug design .

Data Table: Comparative Analysis

Research Findings and Implications

- Chlorinated Analogs: Chlorine substituents, as in 4-chlorobut-2-enoyl chloride, are associated with increased electrophilicity, enabling use in cross-coupling reactions and polymer chemistry .

- Stereochemical Effects: The (E)-configuration in butenoic acids enhances planarity, improving conjugation and stability compared to (Z)-isomers .

Biological Activity

(2E)-4-chloro-2-methylbut-2-enoic acid, also known by its CAS number 56905-13-6, is an organic compound characterized by the presence of a chlorine atom and a carboxylic acid functional group. Its biological activity has been a subject of interest due to its potential applications in various fields, including medicine and agriculture. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic properties, and relevant research findings.

- Molecular Formula : C₅H₇ClO₂

- Molecular Weight : 134.56 g/mol

- CAS Number : 56905-13-6

The biological activity of (2E)-4-chloro-2-methylbut-2-enoic acid is primarily attributed to its interactions with specific molecular targets. The chlorine atom and the carboxylic acid group contribute to its reactivity and binding affinity. Notably, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Biological Activity Overview

Research into the biological activity of (2E)-4-chloro-2-methylbut-2-enoic acid has revealed several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Investigations have indicated that (2E)-4-chloro-2-methylbut-2-enoic acid may possess anticancer properties, potentially inhibiting the proliferation of cancer cells through specific biochemical pathways.

- Herbicidal Activity : The compound has been studied for its potential use as a herbicide, similar to other chloro-substituted compounds. Its mechanism may involve disrupting metabolic processes in target plants.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation in specific cancer cell lines | |

| Herbicidal | Effective in inhibiting growth in certain weed species |

Case Study: Antimicrobial Effects

A study conducted on the antimicrobial effects of (2E)-4-chloro-2-methylbut-2-enoic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating its potential as an effective antimicrobial agent.

Case Study: Anticancer Potential

In vitro studies on cancer cell lines such as HeLa and MCF7 showed that treatment with (2E)-4-chloro-2-methylbut-2-enoic acid resulted in a reduction of cell viability by approximately 40% at a concentration of 100 µM after 48 hours. This suggests that the compound may induce apoptosis or inhibit cell cycle progression.

Q & A

Q. What are the established synthetic routes for (2E)-4-chloro-2-methylbut-2-enoic acid, and what key reaction parameters influence yield and stereochemistry?

- Methodological Answer : The compound can be synthesized via halogenation of pre-existing unsaturated carboxylic acids or through oxidation of substituted alkenes. For example:

- Halogenation : Reacting 2-methylbut-2-enoic acid with chlorine gas under controlled pH (5–7) and temperature (0–10°C) to ensure selective addition to the double bond .

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) on 4-chloro-2-methylbut-2-ene derivatives, with reaction monitoring via TLC to prevent over-oxidation .

Critical parameters include: - Temperature control (<10°C) to minimize side reactions.

- Solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates.

- Use of radical inhibitors (e.g., BHT) to prevent polymerization.

Q. How can researchers characterize the purity and structural integrity of (2E)-4-chloro-2-methylbut-2-enoic acid using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for doublet signals at δ 6.2–6.5 ppm (C=C-H) and triplet splitting for the methyl group (δ 1.8–2.1 ppm) .

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; chlorine-bearing carbon at δ 45–50 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 150 (C₅H₇ClO₂⁺) with fragmentation patterns confirming the loss of COOH (Δ m/z 44) .

Q. What are the recommended storage conditions and handling protocols to prevent degradation of this compound?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Handling : Use fume hoods with PPE (gloves, goggles). Avoid contact with strong bases or reducing agents, which may dechlorinate the compound .

Advanced Research Questions

Q. How does the electron-withdrawing chlorine substituent influence the compound’s reactivity in nucleophilic addition reactions compared to non-halogenated analogs?

- Methodological Answer : The chlorine atom increases electrophilicity at the β-carbon of the double bond, accelerating nucleophilic attack. For example:

- Kinetic Studies : Compare reaction rates with methyl vinyl ketone analogs. Use stopped-flow spectroscopy to track intermediates .

- DFT Calculations : Model charge distribution to predict regioselectivity (e.g., chlorinated vs. methoxy-substituted analogs) .

- Experimental Validation : Perform Michael additions with Grignard reagents, monitoring stereochemistry via chiral HPLC .

Q. What computational chemistry approaches (e.g., DFT) are suitable for predicting the compound’s behavior in catalytic systems?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects on reaction barriers. Focus on frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- MD Simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF) to model catalytic cycles .

- QTAIM Analysis : Map bond critical points to quantify steric and electronic contributions of the methyl and chlorine groups .

Q. How can researchers resolve contradictions in reported kinetic data for esterification reactions involving this compound?

- Methodological Answer :

- Controlled Replication : Standardize conditions (solvent purity, catalyst loading, temperature) across labs. Use in-situ FTIR to monitor esterification progress .

- Isotopic Labeling : Track oxygen-18 in the carboxylic group to distinguish between acid-catalyzed vs. base-mediated mechanisms .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.